N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzodioxole methyl group, a 4-methoxyphenyl moiety, and a pyridin-3-yl ring. The triazole scaffold is notable for its applications in medicinal chemistry, particularly in click chemistry and drug design due to its stability and hydrogen-bonding capabilities . The benzodioxole group may enhance lipophilicity and membrane permeability, while the methoxyphenyl and pyridinyl substituents could influence electronic properties and target interactions. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL, which is widely utilized for small-molecule refinement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-30-18-7-5-17(6-8-18)28-22(16-3-2-10-24-13-16)21(26-27-28)23(29)25-12-15-4-9-19-20(11-15)32-14-31-19/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMWSWNRYRIZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzodioxole, methoxyphenyl, and pyridinyl groups. One common synthetic route involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring. The reaction conditions often include the use of copper(I) salts, such as copper(I) bromide, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound may also interact with other signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound is also present in compound 1 (), suggesting shared electronic effects (e.g., electron-donating methoxy group enhancing π-π stacking).
- The pyridin-3-yl substituent introduces a basic nitrogen, which may improve solubility compared to purely aromatic substituents (e.g., bromophenyl in compound 4, ) .
- The benzodioxole methyl group is unique to the target compound, likely increasing steric bulk and lipophilicity relative to simpler substituents in compounds.
Research Findings and Methodological Considerations
- Crystallography : Programs like SHELXL and WinGX () are critical for resolving complex substituent arrangements in similar heterocycles, ensuring accurate bond-length and angle measurements.
- Structure-Activity Relationships (SAR) : Pyrazole derivatives with electron-withdrawing groups (e.g., chloro in compound 3, ) often show enhanced bioactivity, suggesting that the target compound’s pyridinyl group could mimic this effect .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 365.37 g/mol. The structural representation includes a triazole core linked to a benzodioxole and methoxyphenyl groups, which may contribute to its biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.37 g/mol |
| Molecular Formula | C18H19N5O4 |
| LogP | 2.9926 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.098 Ų |
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
-
Antitumor Activity :
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the triazole ring is often associated with enhanced anticancer activity due to its ability to interact with multiple biological targets.
-
Antimicrobial Properties :
- Triazole derivatives have been documented to possess significant antimicrobial activity against various pathogens. The benzodioxole moiety may enhance membrane permeability, facilitating the compound's action against bacteria and fungi.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell metabolism or pathogen survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzodioxole and methoxyphenyl groups can lead to variations in potency and selectivity against specific targets.
Notable Findings from SAR Studies
| Compound Variant | Activity (EC50) | Notes |
|---|---|---|
| Base Compound | 0.087 μM | Reference for comparison |
| Variant with additional methoxy group | 0.033 μM | Increased activity observed |
| Variant lacking benzodioxole | 0.19 μM | Significant decrease in activity |
Case Studies
-
Case Study on Anticancer Effects :
- A study evaluated the efficacy of similar triazole derivatives on various cancer cell lines, demonstrating that modifications in the side chains significantly influenced cytotoxicity and selectivity towards tumor cells.
-
Antimicrobial Activity Assessment :
- In vitro tests against E. coli and S. aureus indicated that compounds with the benzodioxole structure displayed lower minimum inhibitory concentrations (MICs) compared to their analogs without this moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
